1-苄基哌嗪-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

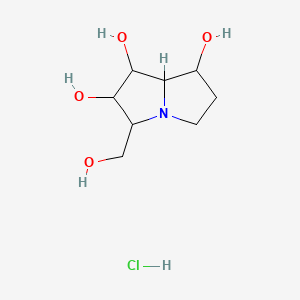

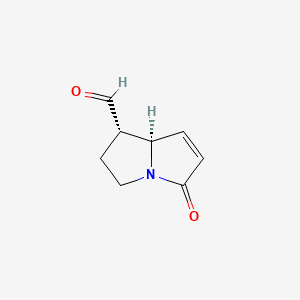

1-Benzylpiperazine-2-carboxylic acid is a unique chemical compound with the empirical formula C12H16N2O2 and a molecular weight of 220.27 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Benzylpiperazine-2-carboxylic acid, has seen significant developments in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of 1-Benzylpiperazine-2-carboxylic acid is represented by the SMILES string OC(=O)C1CNCCN1Cc2ccccc2 . This notation provides a compact way to describe the molecule’s structure.

Physical and Chemical Properties Analysis

1-Benzylpiperazine-2-carboxylic acid is a white to yellow solid . It has a molecular weight of 220.27 and its hydrochloride form has a molecular weight of 256.73 . The storage temperature is 2-8°C .

科学研究应用

通过羧酸对生物催化剂的抑制

羧酸,包括类似于1-苄基哌嗪-2-羧酸结构的化合物,在生物技术和发酵过程中发挥着重要作用。它们以其灵活性和作为各种工业化学品前体的用途而闻名。然而,这些化合物可以在低于期望产量的浓度下抑制大肠杆菌和酿酒酵母等微生物,影响生物可再生燃料和化学品的生产。了解抑制机制,如对细胞膜的损伤和内部pH值降低,可以指导代谢工程策略,增强工业应用中微生物的稳健性(Jarboe, Royce, & Liu, 2013)。

抗氧化和抗微生物活性

植物来源的天然羧酸,类似于1-苄基哌嗪-2-羧酸,表现出显著的生物活性。对苯甲酸和肉桂酸等化合物的研究显示了不同程度的抗氧化和抗微生物效果。这些酸之间的结构差异影响其生物活性,表明在开发新的抗微生物和抗氧化剂时具有潜在应用(Godlewska-Żyłkiewicz等,2020)。

羧酸的液-液萃取

通过液-液萃取(LLX)从水溶液中回收羧酸是一个活跃的研究领域,特别是用于生物基塑料生产。已经探索了包括离子液体在内的新型溶剂,以提高从稀释流中提取羧酸的效率,这可能适用于类似于1-苄基哌嗪-2-羧酸的化合物。溶剂技术的这些进展可能导致更可持续和经济可行的羧酸回收过程(Sprakel & Schuur, 2019)。

药物设计中的生物等同物

羧酸生物等同物,包括类似于1-苄基哌嗪-2-羧酸的结构,在药物设计中起着至关重要的作用。这些化合物被用于克服毒性、在生物膜上的有限被动扩散以及代谢稳定性降低等挑战。开发表现出改进的药理特性的新型羧酸替代物对于推进药物设计并解决与羧酸基团相关的限制至关重要(Horgan & O’Sullivan, 2021)。

未来方向

The future directions of research involving 1-Benzylpiperazine-2-carboxylic acid and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, the hydrogenation of carboxylic acids and their esters is receiving increased attention in the context of upgrading bio-based feedstocks .

作用机制

Target of Action

1-Benzylpiperazine-2-carboxylic acid, also known as BZP, primarily targets the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, cognition, reward, learning, memory, and numerous physiological processes.

Mode of Action

BZP has a mixed mechanism of action. It acts on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . BZP has amphetamine-like actions on the serotonin reuptake transporter, which increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .

Biochemical Pathways

It is known that bzp’s interaction with the serotonergic and dopaminergic systems can lead to changes in mood, cognition, and physiological processes .

Pharmacokinetics

It is known that bzp is a central nervous system (cns) stimulant with around 10% of the potency of d-amphetamine . The bioavailability of BZP is currently unknown .

Result of Action

The molecular and cellular effects of BZP’s action are primarily related to its stimulant properties. It can lead to increased alertness, euphoria, and changes in mood and cognition . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .

Action Environment

The action, efficacy, and stability of BZP can be influenced by various environmental factors. It’s important to note that the misuse of BZP and its derivatives can lead to significant health risks .

属性

IUPAC Name |

1-benzylpiperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)11-8-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSDYZKPLWDUGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674227 |

Source

|

| Record name | 1-Benzylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180285-25-0 |

Source

|

| Record name | 1-Benzylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}-6-(4-morpholinyl)benzenesulfonic acid](/img/structure/B573658.png)

![Ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B573668.png)

![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-14C](/img/structure/B573672.png)

![6H,8H-[1,3]Dioxino[5,4-f][1,3]benzothiazol-2-amine](/img/structure/B573673.png)